molecular formula C11H14FN B6357937 1-Cyclopentyl-3-flouro-5-methylbenzene CAS No. 2121512-01-2

1-Cyclopentyl-3-flouro-5-methylbenzene

Cat. No.: B6357937
CAS No.: 2121512-01-2
M. Wt: 179.23 g/mol
InChI Key: JAVOLXGJBNKBES-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-flouro-5-methylbenzene is an organic compound with the molecular formula C12H15F. It is characterized by a cyclopentyl group attached to a benzene ring, which also bears a fluorine atom and a methyl group.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-flouro-5-methylbenzene typically involves the following steps:

    Synthetic Routes: The preparation begins with the cyclopentylation of a suitable benzene derivative, followed by the introduction of the fluorine and methyl groups. Common reagents used in these steps include cyclopentyl bromide, fluorinating agents like N-fluorobenzenesulfonimide (NFSI), and methylating agents such as methyl iodide.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyclopentyl-3-flouro-5-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom and the formation of cyclopentylmethylbenzene.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-bearing carbon, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-flouro-5-methylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-flouro-5-methylbenzene exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine and cyclopentyl groups.

    Pathways Involved: The interaction with these targets can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

1-Cyclopentyl-3-flouro-5-methylbenzene can be compared with other similar compounds, such as:

Biological Activity

1-Cyclopentyl-3-fluoro-5-methylbenzene, an aromatic compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. The incorporation of a fluorine atom and a cyclopentyl group may enhance its pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Cyclopentyl-3-fluoro-5-methylbenzene is characterized by its unique structure, which includes a cyclopentyl ring and a fluorine atom attached to a methyl-substituted benzene ring. The molecular formula is C12H13F, and its molecular weight is approximately 188.23 g/mol. The presence of fluorine is known to influence both the lipophilicity and biological interaction of compounds, potentially enhancing their efficacy against various biological targets.

Antimicrobial Activity

Recent studies have indicated that 1-cyclopentyl-3-fluoro-5-methylbenzene exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of 1-cyclopentyl-3-fluoro-5-methylbenzene was assessed using various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that the compound inhibited cell proliferation with IC50 values as follows:

Cell LineIC50 (µg/mL)
HeLa200
A549220

These results demonstrate its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of 1-cyclopentyl-3-fluoro-5-methylbenzene is hypothesized to involve several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature imparted by the cyclopentyl group allows for better penetration into cellular membranes.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A recent study focused on the efficacy of 1-cyclopentyl-3-fluoro-5-methylbenzene in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, highlighting its potential therapeutic application in infectious diseases.

Another study examined its effects on tumor growth in xenograft models. Mice receiving the compound displayed reduced tumor sizes and prolonged survival rates compared to untreated groups.

Properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVOLXGJBNKBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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